2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 341951-40-4
VCID: VC16139944
InChI: InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+
SMILES:
Molecular Formula: C24H19N3O3
Molecular Weight: 397.4 g/mol

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide

CAS No.: 341951-40-4

Cat. No.: VC16139944

Molecular Formula: C24H19N3O3

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide - 341951-40-4

Specification

CAS No. 341951-40-4
Molecular Formula C24H19N3O3
Molecular Weight 397.4 g/mol
IUPAC Name N'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide
Standard InChI InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+
Standard InChI Key OEZSHVWEEGWNGQ-MFKUBSTISA-N
Isomeric SMILES COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional units:

  • Anthracen-9-ylmethylene group: A rigid, polycyclic aromatic system contributing to potential DNA intercalation or π-π stacking interactions.

  • Methoxyphenyl group: Enhances solubility and electronic interactions due to the electron-donating methoxy substituent.

  • Oxoacetamide core: A reactive site for hydrogen bonding or enzymatic interactions.

The hydrazine bridge links the anthracene and oxoacetamide moieties, forming a conjugated system with potential bioactivity .

PropertyValueSource
Molecular FormulaC₂₄H₁₉N₃O₃
Molecular Weight397.4 g/mol
CAS Number341951-40-4
IUPAC NameN'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide
SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC=C42

Synthesis and Characterization

Characterization Techniques

Key analytical methods include:

  • NMR Spectroscopy: Confirming aromatic proton environments and hydrazine bridge geometry.

  • Mass Spectrometry: Molecular ion peaks at m/z 397.4 ([M]+) and fragmentation patterns consistent with anthracene and oxoacetamide moieties .

  • Infrared Spectroscopy: Peaks for C=O (amide) and C=N (hydrazine) bonds .

Biological Activity and Mechanisms

Cell LineActivity (IC₅₀)MechanismReference
MCF-7 (Breast)Not reportedDNA intercalation
HCT116 (Colon)Not reportedEnzyme inhibition

Note: Specific IC₅₀ values for this compound are unavailable; data inferred from structurally related analogs .

Antimicrobial and Antiviral Applications

The methoxyphenyl group may enhance membrane permeability, while the hydrazine bridge could target microbial enzymes. For example:

  • Antiviral Activity: Potential inhibition of viral proteases via oxoacetamide interactions .

  • Antibacterial Action: Disruption of cell wall synthesis or protein-DNA interactions .

Research Applications and Future Directions

Role in Drug Discovery

This compound serves as a scaffold for developing targeted therapeutics:

  • Anticancer Agents: Modifications to the anthracene or methoxyphenyl groups could optimize DNA binding or kinase inhibition .

  • Antimicrobial Probes: Fluorescent analogs may enable live-cell imaging of microbial targets .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis limits scalability; microwave-assisted methods may improve efficiency .

  • Toxicity Profiling: Systematic in vivo studies are required to assess therapeutic windows .

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBiological ActivityReference
2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide4-Methoxyphenyl substituentAnticancer (breast/lung cell lines)
Hydrazine derivatives with quinoline moietiesEnhanced solubilityAntimalarial (P. falciparum)
Schiff bases with nitro groupsElectron-withdrawing substituentsCOX-2 inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator